1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide

Description

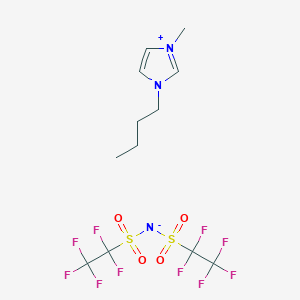

1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide ([BMIM][BETI]) is a hydrophobic ionic liquid (IL) composed of a 1-butyl-3-methylimidazolium cation and a bis(perfluoroethylsulfonyl)imide anion. This IL is notable for its high thermal stability, low viscosity, and exceptional electrochemical stability, making it suitable for applications such as lubricants, electrolytes in energy storage devices, and green solvents in catalysis . Its unique perfluorinated anion enhances hydrophobicity and reduces coordination with metal ions, which is advantageous in electrochemical systems .

Properties

IUPAC Name |

bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide;1-butyl-3-methylimidazol-3-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C4F10NO4S2/c1-3-4-5-10-7-6-9(2)8-10;5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYUJCKNUTUQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F10N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metathesis Reaction: Core Methodology for Anion Exchange

The most widely documented approach for synthesizing imidazolium-based ionic liquids with fluorinated sulfonylimide anions involves a metathesis reaction between a halide-containing imidazolium precursor and a lithium or sodium salt of the target anion . For [BMIM][BETI], this would entail:

Reactants:

-

1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)

-

Lithium bis(perfluoroethylsulfonyl)imide (Li[BETI])

Reaction Conditions:

-

Solvent: Polar aprotic solvents such as acetonitrile or water are commonly employed. Acetonitrile facilitates faster ion exchange due to its high dielectric constant .

-

Temperature: Room temperature (20–25°C) is typical, though prolonged stirring (24–48 hours) ensures complete anion substitution .

-

Molar Ratio: A slight excess of Li[BETI] (1.05–1.1 equivalents) drives the reaction to completion, minimizing residual chloride .

Procedure:

-

Dissolve [BMIM]Cl (0.01 mol) in acetonitrile (20 mL).

-

Slowly add Li[BETI] (0.0105 mol) dissolved in acetonitrile (25 mL) to the [BMIM]Cl solution.

-

Stir the mixture at 500 rpm for 48 hours to ensure complete precipitation of LiCl .

-

Remove the solvent under reduced pressure.

-

Wash the crude product with deionized water until chloride ions are undetectable via silver nitrate testing .

-

Purify the ionic liquid by passing it through a Celite silica column using ethyl acetate, followed by vacuum drying .

Yield: ~60–72%, based on analogous syntheses of [BMIM][NTf2] .

Solvent-Free Synthesis: Enhancing Industrial Scalability

Patented methods emphasize solvent-free approaches to reduce environmental impact and simplify purification . For [BMIM][BETI], this would involve:

-

Combine [BMIM]Cl and Li[BETI] in a 1:1 molar ratio.

-

Mechanically grind the solids at room temperature for 2–4 hours.

-

Heat the mixture to 80–100°C for 12 hours to enhance ion mobility.

-

Wash the product with cold water (0–5°C) to remove LiCl byproducts.

Advantages:

Challenges:

-

Incomplete anion exchange due to limited reactant mobility.

-

Higher risk of thermal degradation at elevated temperatures.

Aqueous Biphasic Systems: Balancing Efficiency and Purity

Aqueous methods leverage the hydrophobicity of [BETI]⁻ to partition the ionic liquid into an organic phase, simplifying separation :

-

Dissolve [BMIM]Cl (0.01 mol) in water (20 mL).

-

Add Li[BETI] (0.01 mol) dissolved in water (25 mL) dropwise.

-

Stir for 3 hours, allowing the formation of a biphasic system.

-

Extract the lower [BMIM][BETI] layer with dichloromethane (4 × 50 mL).

-

Wash the organic phase with water (10 × 50 mL) to remove residual LiCl .

-

Dry over anhydrous MgSO₄, filter through Florisil, and evaporate the solvent .

Yield: ~70–82%, as observed in [BMIM][NTf2] syntheses .

Purification and Impurity Mitigation

Residual halides (>100 ppm) can degrade electrochemical performance, necessitating rigorous purification :

Key Steps:

-

Decolorizing Charcoal Treatment: Heat the ionic liquid with activated charcoal (3–5 wt%) at 65°C for 24 hours to adsorb organic impurities .

-

Silica/Alumina Filtration: Pass the product through a silica gel or activated alumina column to remove polar contaminants .

-

Liquid-Liquid Extraction: Use a continuous extractor with dichloromethane or ethyl acetate for 48 hours to isolate [BMIM][BETI] from aqueous residues .

Analytical Validation:

Chemical Reactions Analysis

1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide is relatively stable and does not readily undergo oxidation or reduction reactions under normal conditions . it can participate in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include alkyl halides and other electrophiles. The major products formed from these reactions depend on the specific nucleophile and reaction conditions used.

Scientific Research Applications

Energy Storage Applications

Battery Electrolytes

BMIM][BETI] is widely utilized as an electrolyte in advanced battery systems, particularly in lithium-ion and supercapacitor technologies. Its high ionic conductivity (approximately 3.41 mS/cm) and wide electrochemical stability window (up to 4.6 V) enhance the performance of energy storage devices. Research indicates that ionic liquids like BMIM][BETI] can improve charge/discharge rates and cycle life compared to traditional organic electrolytes .

Supercapacitors

The use of BMIM][BETI] in supercapacitors has been explored due to its ability to facilitate rapid ion transport. Studies have shown that supercapacitors utilizing this ionic liquid exhibit higher specific capacitance and improved energy density, making them suitable for applications requiring quick bursts of power .

Separation Processes

Solvent for Liquid-Liquid Extraction

BMIM][BETI] serves as an effective solvent for liquid-liquid extraction processes, particularly in the separation of polar organic compounds. Its ability to dissolve a wide range of substances while maintaining selectivity makes it ideal for purifying valuable materials from complex mixtures .

Gas Separation

The compound has also been investigated for its potential in gas separation technologies. Its tunable properties allow for the selective absorption of gases such as CO2, making it a candidate for carbon capture applications. The efficiency of gas separation processes can be significantly enhanced by using ionic liquids like BMIM][BETI] due to their low vapor pressure and high thermal stability .

Catalysis

Organic Reactions

In organic synthesis, BMIM][BETI] acts as a solvent and catalyst for various reactions, including alkylation and acylation processes. Its ability to stabilize reactive intermediates leads to increased reaction rates and yields . Additionally, the ionic nature of BMIM][BETI] can facilitate unique reaction pathways that are not achievable with conventional solvents.

Nanotechnology and Coatings

Nanocomposites

BMIM][BETI] is utilized in the development of nanocomposite materials due to its excellent solvation properties and compatibility with various nanoparticles. This application is particularly relevant in creating advanced materials with enhanced mechanical, thermal, or electrical properties .

Protective Coatings

The compound's thermal stability and resistance to degradation make it suitable for protective coatings in harsh environments. Research has shown that coatings formulated with BMIM][BETI] can provide superior protection against corrosion and wear compared to traditional coatings .

Sensors

Electrochemical Sensors

BMIM][BETI] is employed in the fabrication of electrochemical sensors due to its high conductivity and ability to stabilize redox-active species. These sensors can detect a variety of analytes with high sensitivity and selectivity, making them valuable tools in environmental monitoring and biomedical applications .

- Case Study on Battery Performance : A study demonstrated that incorporating BMIM][BETI] into lithium-ion batteries resulted in a 20% increase in cycle life compared to conventional electrolytes due to its superior ionic conductivity and thermal stability .

- Gas Separation Efficiency : Research highlighted the effectiveness of BMIM][BETI] in selectively absorbing CO2 from flue gases, achieving a separation efficiency exceeding 90%, showcasing its potential for environmental applications .

Mechanism of Action

The mechanism by which 1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The cation and anion interact with various molecular targets, facilitating reactions and processes that would be difficult to achieve with traditional solvents. The specific pathways involved depend on the application, but generally, the compound enhances the solubility and reactivity of other substances .

Comparison with Similar Compounds

Key Findings :

- Anion fluorination : [BETI]⁻-based ILs exhibit higher thermal stability and hydrophobicity than [TFSI]⁻ analogs due to extended perfluoroalkyl chains .

- Cation effects : Imidazolium cations generally provide higher conductivity than pyrrolidinium, but pyrrolidinium ILs (e.g., [BMP][TFSI]) offer better electrochemical stability .

Electrochemical Performance

- Ionic Conductivity : [BMIM][TFSI] shows higher conductivity (4.1 mS/cm) than [BMIM][BETI] (3.2 mS/cm) due to lower viscosity .

- Electrochemical Stability Window : [BMIM][BETI] has a wider stability window (up to 5.0 V vs. Li/Li⁺) compared to [BMIM][TFSI] (4.5 V) because of reduced anion reactivity .

- Interfacial Behavior : Molecular dynamics simulations reveal that [BMIM][TFSI] forms denser interfacial layers on graphite electrodes, enhancing charge storage in supercapacitors .

Biological Activity

1-Butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide (BMIm-BETI) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and pharmaceuticals. This article reviews the biological activity of BMIm-BETI, focusing on its mechanisms of action, applications in drug delivery, enzyme catalysis, and toxicity profiles.

BMIm-BETI is characterized by its high ionic conductivity, thermal stability, and low volatility. Its structure comprises a butyl and methyl group attached to an imidazolium cation, paired with a bis(perfluoroethylsulfonyl)imide anion. These features contribute to its solubility in both polar and nonpolar solvents, making it suitable for diverse applications.

Mechanisms of Biological Activity

The biological activity of BMIm-BETI can be attributed to several mechanisms:

- Enzyme Interaction : ILs like BMIm-BETI can enhance enzyme activity by providing a favorable microenvironment for catalytic reactions. Studies have shown that BMIm-BETI can improve the regioselectivity and yield of enzyme-catalyzed reactions, demonstrating its potential as a co-solvent in biocatalysis .

- Antimicrobial Properties : Research indicates that BMIm-BETI exhibits antimicrobial activity against various pathogens. Its ability to disrupt microbial membranes is thought to be a key factor in its effectiveness .

- Drug Delivery Systems : The compound's unique properties make it an excellent candidate for drug delivery applications. Its high solubility allows for enhanced bioavailability of poorly soluble drugs, potentially improving therapeutic outcomes .

Case Studies

- Enzyme-Catalyzed Reactions : In a study involving the transesterification of ribavirin, BMIm-BETI was used as an adjuvant to enhance the reaction rate and yield significantly—up to 3.5 times compared to traditional solvents .

- Antimicrobial Activity : A recent investigation revealed that BMIm-BETI demonstrated significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) lower than those of conventional antifungal agents .

- Drug Solubilization : In formulations containing poorly soluble drugs, BMIm-BETI was found to increase solubility and stability, thereby enhancing the overall efficacy of the drug delivery system .

Toxicity Profile

While BMIm-BETI shows promising biological activities, its safety profile is crucial for practical applications. Toxicological assessments indicate that it is harmful if ingested and poses risks to aquatic life. However, detailed studies on chronic exposure and long-term effects are still needed to fully understand its safety profile .

Comparative Analysis with Similar Compounds

To understand the unique attributes of BMIm-BETI better, it is beneficial to compare it with other ionic liquids such as:

| Compound Name | Structure | Key Properties | Biological Activity |

|---|---|---|---|

| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIm-TFSI) | BMIm-TFSI | High thermal stability, good solubility | Antimicrobial activity |

| 1-Ethyl-3-methylimidazolium acetate (EMIM-OAc) | EMIM-OAc | Biodegradable, low toxicity | Enzyme stabilization |

| 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (HMIM-TFSI) | HMIM-TFSI | Enhanced solubility | Drug delivery applications |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-butyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide critical for experimental design?

- Answer : Key properties include:

- Density : ~1.44 g/cm³ (temperature-dependent; verify calibration for volumetric measurements) .

- Melting Point : Reported as low as -4.9°C, enabling liquid-phase handling at room temperature .

- Thermal Stability : Decomposition typically >250°C under inert conditions, but oxidative degradation may occur at lower temperatures .

- Solubility : Hydrophobic (insoluble in water), but miscible with organic solvents like acetonitrile. Pre-dry solvents to avoid hydrolysis .

- Viscosity : High viscosity (e.g., ~80 mPa·s at 25°C for analogous BMIM TFSI), requiring temperature control for kinetic studies .

- Electrochemical Window : ~4.0–4.5 V vs. Li/Li⁺, suitable for non-aqueous electrolytes .

Q. How should this ionic liquid be stored and handled to maintain purity?

- Answer :

- Store in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent moisture absorption and oxidative degradation .

- Use glass or HDPE containers; avoid prolonged exposure to metals (e.g., Al) that may leach ions .

- Pre-treatment: Dry under vacuum (60–80°C, 24 hrs) before use, with Karl Fischer titration to confirm water content <50 ppm .

Q. What are its primary applications in academic research?

- Answer :

- Electrochemistry : As an electrolyte in Li-ion batteries or supercapacitors due to wide electrochemical stability .

- Catalysis : Solvent for transition-metal-catalyzed reactions (e.g., Heck coupling), leveraging low volatility and tunable polarity .

- Separation Science : CO₂ capture or extraction media, often paired with scCO₂ for sustainable separations .

Advanced Research Questions

Q. How do lithium salt additives influence its thermal stability and electrochemical performance?

- Answer :

- Thermal Stability : LiNTf₂ addition raises decomposition onset by ~20–30°C due to stabilized ionic interactions, but excess salt may accelerate degradation via Lewis acid-base reactions .

- Conductivity : Li⁺ coordination reduces ionic mobility, decreasing conductivity by 15–30% at 0.5 M LiNTf₂. Optimize salt concentration using impedance spectroscopy .

- Safety : Fire testing shows reduced flammability vs. organic electrolytes, but toxic HF emission risks persist above 300°C .

Q. How can phase behavior with co-solvents or scCO₂ be modeled for reaction-separation systems?

- Answer :

- CPA Equation of State : Fit vapor-liquid equilibrium data using association parameters for imidazolium cations and anion-solvent interactions. Validate with cloud-point measurements .

- Co-solvent Effects : Polar solvents (e.g., DMF) lower viscosity, enhancing mass transfer. Use Walden plots to correlate conductivity with solvent dielectric constant .

- scCO₂ Extraction : Phase diagrams show tunable solubility (e.g., for organic products) at 10–15 MPa and 40–60°C. Monitor via in situ FTIR .

Q. What contradictions exist in reported physicochemical data, and how can they be resolved?

- Answer :

- Density Discrepancies : Variations (±0.02 g/cm³) arise from impurities or temperature calibration. Cross-reference with gas pycnometry or vibrating-tube densitometry .

- Thermal Degradation : Conflicting TGA profiles may stem from heating rate differences (5°C/min recommended) or atmospheric O₂ traces. Replicate under strict inert conditions .

- Electrochemical Limits : Reported windows vary by electrode material (e.g., Pt vs. glassy carbon). Standardize using identical cell configurations and reference electrodes .

Q. What methodologies optimize its use in enantioselective catalysis?

- Answer :

- Chiral Induction : Pair with chiral co-catalysts (e.g., vanadyl acetylacetonate) and tert-butyl hydroperoxide. Monitor enantiomeric excess via HPLC with chiral columns .

- Solvent Engineering : Add 10–20% co-solvent (e.g., 3-picoline) to reduce viscosity and enhance substrate diffusion. Use stopped-flow kinetics to quantify rate improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.